molecular formula C12H23N3O4 B2650520 Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235315-26-0

Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate

Cat. No. B2650520
CAS RN: 1235315-26-0
M. Wt: 273.333
InChI Key: YQIBGQSBPGUDPP-UHFFFAOYSA-N
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Description

“Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate” is a chemical compound. It is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .

Scientific Research Applications

Alkoxycarbonylpiperidines as N-nucleophiles in Aminocarbonylation

Alkoxycarbonylpiperidines, including compounds with ester functionality similar to Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are significant in organic synthesis, offering pathways to various carboxamide derivatives from iodoalkenes and iodoarenes under mild conditions, with the chemoselectivity influenced by carbon monoxide pressure (Takács et al., 2014).

Reactivity of Piperidinedione Derivatives

The compound's framework, similar to 2,4-piperidinedione derivatives, has been explored for the synthesis of natural products and compounds with pharmacological interest. These studies highlight the compound's versatility in synthetic organic chemistry, particularly in the preparation of antiepileptic and herbicide agents (Ibenmoussa et al., 1998).

Metal/Organo Relay Catalysis

Research into the synthesis of methyl 4-aminopyrrole-2-carboxylates via relay catalytic cascade reactions, involving intermediates structurally related to this compound, demonstrates the compound's role in facilitating innovative synthetic routes. This methodology allows the introduction of substituents at nitrogen atoms of the pyrrole ring, enhancing the synthetic utility of these compounds (Galenko et al., 2015).

Synthesis and Application in Medicinal Chemistry

The compound and its derivatives serve as key intermediates in the synthesis of various pharmacologically active molecules, demonstrating its importance in medicinal chemistry. For instance, its utility in the synthesis of cardiovascular drugs through multi-component reactions, and its role in the electrochemical synthesis and modification of piperidine-based compounds, showcases its versatility and applicability across different areas of drug development and synthesis (Krauze et al., 2004).

properties

IUPAC Name

methyl 4-[(2-methoxyethylcarbamoylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O4/c1-18-8-5-13-11(16)14-9-10-3-6-15(7-4-10)12(17)19-2/h10H,3-9H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIBGQSBPGUDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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